molecular formula C13H15N5O4S2 B11210797 {[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

{[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea

Cat. No.: B11210797
M. Wt: 369.4 g/mol
InChI Key: DAGQLELIOVUJKB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound involve the reaction of with an appropriate amine or hydrazine derivative.

      Reaction Conditions: Specific conditions may vary, but typical methods involve refluxing the reactants in a suitable solvent.

      Industrial Production: Information on large-scale industrial production methods is limited, as this compound is mainly used in research settings.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including , , and .

      Common Reagents: These reactions often involve reagents like , , and .

      Major Products: The products formed depend on the specific reaction conditions. For example, oxidation may yield sulfonyl-containing derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented.
    • It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzoic acid hydrazides or related sulfonyl-containing compounds.

      Uniqueness: Highlighting its uniqueness would require a detailed comparison with specific analogs.

    Properties

    Molecular Formula

    C13H15N5O4S2

    Molecular Weight

    369.4 g/mol

    IUPAC Name

    (2-hydroxy-5-morpholin-4-ylsulfonyl-1H-indol-3-yl)iminothiourea

    InChI

    InChI=1S/C13H15N5O4S2/c14-13(23)17-16-11-9-7-8(1-2-10(9)15-12(11)19)24(20,21)18-3-5-22-6-4-18/h1-2,7,15,19H,3-6H2,(H2,14,23)

    InChI Key

    DAGQLELIOVUJKB-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC(=S)N)O

    Origin of Product

    United States

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